2-(2-Aminoanilino)-2-(3,4-dimethoxyphenyl)acetonitrile

Description

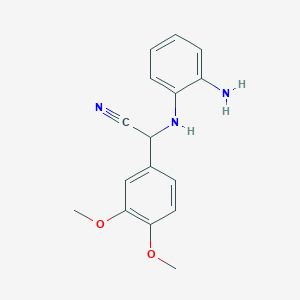

2-(2-Aminoanilino)-2-(3,4-dimethoxyphenyl)acetonitrile is a nitrile-based compound featuring a 3,4-dimethoxyphenyl group and a 2-aminoanilino substituent attached to the acetonitrile backbone.

Properties

IUPAC Name |

2-(2-aminoanilino)-2-(3,4-dimethoxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-20-15-8-7-11(9-16(15)21-2)14(10-17)19-13-6-4-3-5-12(13)18/h3-9,14,19H,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQRPFQLKRCJNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C#N)NC2=CC=CC=C2N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Aminoanilino)-2-(3,4-dimethoxyphenyl)acetonitrile, also known as a derivative of acetonitrile, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₇N₃O₂

- Molecular Weight : 283.33 g/mol

- CAS Number : 477887-79-9

- Structure : The compound features an acetonitrile group attached to a dimethoxyphenyl and an aminoaniline moiety, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects:

- Anticancer Activity :

- Cardiovascular Effects :

- Neuroprotective Effects :

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Calcium Channel Modulation : As a potential calcium channel blocker, it might reduce intracellular calcium levels, influencing muscle contraction and relaxation.

- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.

Research Findings

Recent studies have provided insights into the biological activities associated with this compound. Below is a summary of key findings:

Case Studies

-

Cancer Cell Line Study :

A study evaluated the effect of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with the compound. -

Cardiovascular Study :

In a rat model of hypertension, administration of the compound resulted in significant reductions in systolic blood pressure compared to controls, suggesting its potential as an antihypertensive agent.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Antipsychotic Potential

Research indicates that 1-(4-Fluorophenyl)-3,3-dimethylpiperazin-2-one exhibits properties that may be beneficial in treating mood disorders. Its structural similarity to known antidepressants suggests it could act as a serotonin receptor modulator. Studies on related compounds have demonstrated efficacy in preclinical models, indicating potential for further development in this area .

Dopamine Transporter Inhibition

This compound has been identified as an atypical dopamine transporter (DAT) inhibitor, which may provide therapeutic effects in conditions such as psychostimulant abuse. In animal models, it has shown promise in modulating dopamine levels, thus influencing behaviors associated with addiction .

Pharmacology

Targeting Cancer Pathways

Recent investigations have highlighted the compound's role in inhibiting specific kinases involved in tumor growth. The compound's interaction with c-Met and Mer kinases has been documented, suggesting its potential as an antitumor agent. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines .

PI3Kδ Inhibition

1-(4-Fluorophenyl)-3,3-dimethylpiperazin-2-one has also been studied as a selective inhibitor of the PI3Kδ pathway. This pathway is crucial for cell survival and proliferation in several cancers. The compound exhibited favorable pharmacokinetic properties and significant potency against target cells, making it a candidate for further exploration in cancer therapeutics .

Materials Science

Building Block for Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its piperazine ring structure allows for various modifications, facilitating the development of new pharmacological agents and materials with tailored properties .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antidepressant Activity

In a study examining the effects of various piperazine derivatives on serotonin receptors, 1-(4-Fluorophenyl)-3,3-dimethylpiperazin-2-one was found to significantly increase serotonin levels in rat models. This suggests its potential utility in developing new antidepressant therapies .

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on breast cancer cell lines demonstrated that compounds structurally related to 1-(4-Fluorophenyl)-3,3-dimethylpiperazin-2-one exhibited IC50 values indicating effective inhibition of cell growth. These findings support the compound's role as a promising candidate for further anticancer drug development .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, focusing on substituent variations and molecular properties:

Key Observations :

- Substituent Effects: The target compound’s 3,4-dimethoxyphenyl group enhances electron density and solubility compared to halogenated analogs like 2-amino-2-(3,4-dichlorophenyl)acetonitrile, which may exhibit higher lipophilicity .

- Amino Group Variations: The 2-aminoanilino substituent in the target compound provides a secondary amine capable of hydrogen bonding, contrasting with the tertiary amine in (2R)-2-(3,4-dimethoxyphenyl)-5-(methylamino)-2-isopropylpentanenitrile .

Physicochemical and Pharmacological Properties

Solubility and Stability

- 3,4-Dimethoxyphenyl Derivatives: Compounds with 3,4-dimethoxy groups (e.g., Verapamil-related compounds) often demonstrate improved aqueous solubility due to methoxy’s polar nature . However, steric hindrance from the aminoanilino group in the target compound may reduce solubility compared to simpler analogs like 2-(2,4-dimethoxyphenyl)acetonitrile .

- Chlorinated Analogs: 2-Amino-2-(3,4-dichlorophenyl)acetonitrile hydrochloride shows higher crystallinity and stability, attributed to chloride’s electron-withdrawing effects and ionic interactions in its hydrochloride form .

Pharmacological Relevance

- Methylamino Derivatives: (2R)-2-(3,4-Dimethoxyphenyl)-5-(methylamino)-2-isopropylpentanenitrile (CAS 1353989-57-7) is used as a pharmaceutical intermediate, indicating that similar nitrile-based compounds may serve as precursors for bioactive molecules .

Q & A

Q. What are the common synthetic routes for 2-(2-Aminoanilino)-2-(3,4-dimethoxyphenyl)acetonitrile, and how do reaction conditions affect yield and purity?

Methodological Answer: Synthesis typically involves substitution reactions, where halogen or methoxy groups on the phenyl ring are replaced with amino functionalities. Key steps include:

- Nucleophilic substitution : Using ammonia or amine derivatives under controlled pH (e.g., anhydrous conditions to minimize hydrolysis).

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Critical Parameters : Temperature (60–80°C for optimal substitution kinetics), solvent polarity (acetonitrile or DMF for solubility), and stoichiometric ratios (1:1.2 for amine:halogen precursor) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions on the phenyl rings (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~3350 cm (N-H stretch) validate nitrile and amine groups .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H] at m/z 327.1352) to confirm molecular formula .

- HPLC : Reverse-phase C18 column (mobile phase: 70% acetonitrile/30% water) with UV detection at 254 nm to assess purity (>98%) .

Q. How can researchers assess the initial biological activity of this compound in vitro?

Methodological Answer:

- Enzyme Inhibition Assays : Dose-response curves (0.1–100 µM) against target enzymes (e.g., kinases, methyltransferases) using fluorometric or colorimetric substrates. IC values indicate potency .

- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity. Normalize results to untreated controls .

- Binding Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify affinity (K) for proteins like DNA gyrase or receptors .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in protein active sites (e.g., ATP-binding pockets). Key steps:

- Prepare ligand and protein structures (Protonate at pH 7.4, minimize energy with OPLS force field).

- Define a grid box (20 Å × 20 Å × 20 Å) around the active site.

- Rank poses by binding energy (ΔG < -8 kcal/mol suggests strong interactions) .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) .

Q. What strategies are recommended for resolving contradictions in bioactivity data across different studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC, K) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers or batch effects .

- Structural Validation : Compare crystallographic data (if available) with computational models to confirm binding modes. Mismatches may indicate assay-specific artifacts .

- Replicate Under Standardized Conditions : Re-test the compound using harmonized protocols (e.g., uniform cell lines, buffer compositions) to isolate variables .

Q. What methods optimize the regioselectivity in substitution reactions during synthesis?

Methodological Answer:

- Directing Groups : Introduce electron-donating groups (e.g., methoxy) at specific phenyl positions to guide electrophilic substitution. For example, para-methoxy groups enhance ortho/para selectivity .

- Catalytic Systems : Use Pd(OAc)/Xantphos for Buchwald-Hartwig amination to control aryl-amine coupling sites. Monitor reaction progress via TLC (hexane:ethyl acetate 3:1) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving regioselectivity (>80% desired isomer) compared to non-polar solvents .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, halogenate the phenyl ring) and compare bioactivity .

- Pharmacophore Mapping : Use Schrödinger Phase to identify critical functional groups (e.g., nitrile, amino groups) contributing to activity. Validate with alanine scanning mutagenesis in targets .

- QSAR Modeling : Train random forest models on datasets (pIC vs. descriptors like logP, polar surface area) to predict activity of untested analogs .

Q. What advanced analytical techniques elucidate degradation pathways under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS/MS. Major pathways: hydrolysis of nitrile to amide or carboxylic acid .

- Stability-Indicating HPLC : Develop a gradient method (5–95% acetonitrile in 20 min) to separate degradation products. Validate specificity and linearity (R > 0.99) .

- Isotope-Labeling : Use N-labeled amine precursors to track metabolic fate in hepatocyte incubations. Detect labeled metabolites via high-resolution orbitrap MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.